molecular formula C15H19N5 B2753175 N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine CAS No. 2341606-94-6

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine

Cat. No. B2753175
CAS RN: 2341606-94-6
M. Wt: 269.352
InChI Key: TUQRWJLLRSDKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine” is a chemical compound with the CAS Number: 2341606-94-6 . It has a molecular weight of 269.35 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18) . This indicates the presence of a 4-methylpiperazin-1-yl group attached to a phenyl ring, which is further attached to a pyrimidin-2-amine group .

Scientific Research Applications

Treatment of Chronic Myeloid Leukemia (CML)

Imatinib is a frontline agent for treating chronic myeloid leukemia (CML) . It specifically targets the Abelson tyrosine kinase domain , which is characteristic of the BCR-ABL fusion protein. By inhibiting this kinase, Imatinib suppresses the uncontrolled proliferation of leukemic cells, leading to disease remission and improved patient outcomes .

Inhibition of Tyrosine Kinases

Imatinib is a potent inhibitor of several tyrosine kinases, including BCR-ABL , c-Kit , and PDGFR . Its ability to bind to the ATP-binding site of these kinases disrupts their signaling pathways, making it effective against various malignancies, such as gastrointestinal stromal tumors (GISTs) and systemic mastocytosis .

Targeting EGFR-Driven Non-Small Cell Lung Cancer (NSCLC)

Recent research has identified a novel derivative of Imatinib, 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (9e) , which exhibits significant in vitro anti-tumor activity against EGFR-activated and drug-resistant NSCLC cell lines (HCC827 and H1975). This compound holds promise as a potential therapy for EGFR-driven lung cancer .

Antimicrobial Properties

While primarily recognized for its anticancer effects, Imatinib also demonstrates antimicrobial activity. Researchers have synthesized novel derivatives of Imatinib with modifications to enhance their antibacterial and antifungal properties. These compounds could serve as leads for developing new antimicrobial agents .

Investigating H-Bonding Propensity

The crystal structure of freebase Imatinib revealed an extended conformation, forming infinite H-bonded chains through its amide, amine, and pyrimidine groups. Understanding these interactions contributes to our knowledge of molecular behavior and drug design .

Structural Studies and Conformational Insights

Researchers have explored Imatinib’s conformations in single crystals and ligand–protein complexes. The molecule exhibits two main conformations: an extended form with the pyridylpyrimidine moiety in trans position toward the methylbenzene ring and a folded form with the pyridylpyrimidine moiety cis situated to the methylbenzene ring. These insights aid in optimizing drug design and understanding its interactions with target proteins .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

The future directions for this compound could involve further exploration of its potential anti-cancer properties, given the observed DNA-binding capabilities of similar compounds . Additionally, more research could be conducted to fully understand its synthesis and chemical reactions.

Mechanism of Action

Target of Action

The primary target of N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is tyrosine kinases , specifically the Abelson tyrosine kinase domain . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby regulating cell proliferation and survival.

Mode of Action

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine, similar to Imatinib, binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, preventing further signal transduction and leading to a decrease in cell proliferation.

Result of Action

The result of the action of N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is a decrease in cell proliferation, particularly in cells that have overactive tyrosine kinase signaling pathways. This makes it a potential therapeutic agent for conditions like leukemia .

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQRWJLLRSDKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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